2,2'-((2,2-Bis(chloromethyl)propane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide
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Overview
Description
2,2’-((2,2-Bis(chloromethyl)propane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide is a complex organophosphorus compound It is characterized by its unique structure, which includes two dioxaphosphorinane rings connected by a bis(chloromethyl)propane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2,2-Bis(chloromethyl)propane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide typically involves the reaction of 2,2-bis(chloromethyl)propane-1,3-diol with 5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-((2,2-Bis(chloromethyl)propane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the bis(chloromethyl)propane moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The dioxaphosphorinane rings can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can alter the oxidation state of the phosphorus atoms .
Scientific Research Applications
2,2’-((2,2-Bis(chloromethyl)propane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-((2,2-Bis(chloromethyl)propane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(chloromethyl)-1,3-dichloropropane: Shares the bis(chloromethyl)propane moiety but lacks the dioxaphosphorinane rings.
2,2-Bis(hydroxymethyl)-1,3-propanediol: Similar backbone structure but with hydroxyl groups instead of chloromethyl groups.
Uniqueness
The uniqueness of 2,2’-((2,2-Bis(chloromethyl)propane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide lies in its dual dioxaphosphorinane rings, which impart distinct chemical and physical properties. This structure allows for specific interactions and reactivity that are not observed in simpler compounds .
Properties
CAS No. |
83044-97-7 |
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Molecular Formula |
C15H28Cl2O8P2 |
Molecular Weight |
469.2 g/mol |
IUPAC Name |
2-[2,2-bis(chloromethyl)-3-[(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)oxy]propoxy]-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C15H28Cl2O8P2/c1-13(2)7-20-26(18,21-8-13)24-11-15(5-16,6-17)12-25-27(19)22-9-14(3,4)10-23-27/h5-12H2,1-4H3 |
InChI Key |
ILIAGSDZPCJDQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=O)(OC1)OCC(COP2(=O)OCC(CO2)(C)C)(CCl)CCl)C |
Origin of Product |
United States |
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